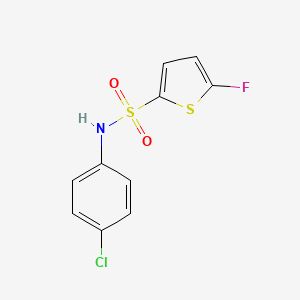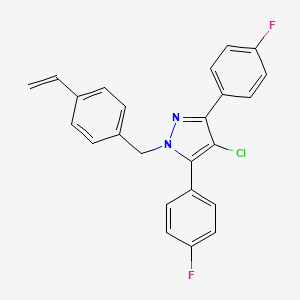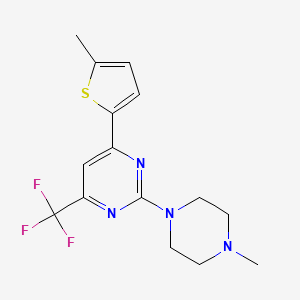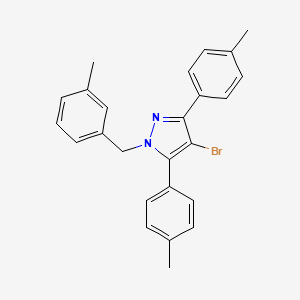
N-(4-Chlorophenyl)-5-fluorothiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-(4-Chlorophenyl)-5-fluoro-2-thiophenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse biological activities and have been widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(4-chlorophenyl)-5-fluoro-2-thiophenesulfonamide typically involves multiple steps. One common synthetic route starts with the preparation of the thiophene ring, followed by the introduction of the sulfonamide group. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the reactions.
Thiophene Ring Formation: The thiophene ring can be synthesized through a cyclization reaction involving sulfur and a suitable diene.
Introduction of Fluorine: The fluorine atom is introduced via a halogenation reaction using a fluorinating agent.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the intermediate compound with a sulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of N2-(4-chlorophenyl)-5-fluoro-2-thiophenesulfonamide involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N~2~-(4-Chlorophenyl)-5-fluoro-2-thiophenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine and chlorine positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N~2~-(4-Chlorophenyl)-5-fluoro-2-thiophenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N2-(4-chlorophenyl)-5-fluoro-2-thiophenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
N~2~-(4-Chlorophenyl)-5-fluoro-2-thiophenesulfonamide: Unique due to the presence of both fluorine and chlorine atoms, which can enhance its biological activity.
N~2~-(4-Chlorophenyl)-2-thiophenesulfonamide: Lacks the fluorine atom, which may result in different biological properties.
N~2~-(4-Fluorophenyl)-5-fluoro-2-thiophenesulfonamide: Contains a fluorine atom on the phenyl ring, which can alter its reactivity and biological activity.
Uniqueness
N~2~-(4-Chlorophenyl)-5-fluoro-2-thiophenesulfonamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both fluorine and chlorine atoms can enhance its ability to interact with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C10H7ClFNO2S2 |
|---|---|
Molecular Weight |
291.8 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-5-fluorothiophene-2-sulfonamide |
InChI |
InChI=1S/C10H7ClFNO2S2/c11-7-1-3-8(4-2-7)13-17(14,15)10-6-5-9(12)16-10/h1-6,13H |
InChI Key |
NTQFQUCXXFVTDD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=CC=C(S2)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 1-{(5Z)-5-[(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}piperidine-4-carboxylate](/img/structure/B14924280.png)
![N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14924281.png)

![1,5-dimethyl-N'-[(1E)-1-(6-methyl-2,4-dioxo-2H-pyran-3(4H)-ylidene)ethyl]-1H-pyrazole-3-carbohydrazide](/img/structure/B14924290.png)
![(16E)-16-[(1-ethyl-1H-pyrazol-4-yl)methylidene]-3-hydroxyestra-1(10),2,4-trien-17-one](/img/structure/B14924295.png)
![3-(1,3-Benzodioxol-5-yl)-6-(2,5-dimethoxyphenyl)-4-(trifluoromethyl)[1,2]oxazolo[5,4-b]pyridine](/img/structure/B14924301.png)
![methyl 3-{[4-chloro-3,5-bis(3,4-dimethylphenyl)-1H-pyrazol-1-yl]methyl}benzoate](/img/structure/B14924317.png)
![1-methyl-N,N'-bis[1-(propan-2-yl)-1H-pyrazol-3-yl]-1H-pyrazole-3,5-dicarboxamide](/img/structure/B14924319.png)
![Methyl 5-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B14924320.png)
![5-[(4-bromophenoxy)methyl]-N-(1-methyl-1H-benzimidazol-2-yl)furan-2-carboxamide](/img/structure/B14924322.png)

![5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-cycloheptylfuran-2-carboxamide](/img/structure/B14924332.png)

![Methyl 1-(butan-2-yl)-6-chloro-7-methyl-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B14924348.png)
